6-[4-(Methylsulfanyl)phenyl]-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine
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Overview
Description
6-[4-(Methylsulfanyl)phenyl]-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a chromeno ring fused with a triazolo[1,5-A]pyrimidine moiety, along with phenyl and thienyl substituents. The presence of a methylsulfanyl group further adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Methylsulfanyl)phenyl]-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine typically involves multi-step organic reactions. The starting materials often include substituted phenyl and thienyl compounds, which undergo various reactions such as cyclization, condensation, and substitution to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Methylsulfanyl)phenyl]-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or thienyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thienyl rings.
Scientific Research Applications
6-[4-(Methylsulfanyl)phenyl]-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(Methylsulfanyl)phenyl]-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Methoxyphenyl)-6-[4-(Methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine
- 7-(3-Methoxyphenyl)-6-[4-(Methylsulfanyl)phenyl]-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine
- 6-(4-Methoxyphenyl)-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine
Uniqueness
The uniqueness of 6-[4-(Methylsulfanyl)phenyl]-7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methylsulfanyl and thienyl substituents, along with the fused triazolopyrimidine ring system, make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18N4OS2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
9-(4-methylsulfanylphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
InChI |
InChI=1S/C23H18N4OS2/c1-29-15-10-8-14(9-11-15)22-19-20(16-5-2-3-6-17(16)28-22)26-23-24-13-25-27(23)21(19)18-7-4-12-30-18/h2-13,21-22H,1H3,(H,24,25,26) |
InChI Key |
TYVUEUZZWYGLLQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CS6 |
Origin of Product |
United States |
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